molecular formula C13H9F5N2O3 B5060473 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide

5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide

Cat. No. B5060473
M. Wt: 336.21 g/mol
InChI Key: AWHOYDSOTDDYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound, also known as Compound A, belongs to the isoxazolecarboxamide family of compounds and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A is not yet fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses, and its dysregulation is associated with various diseases.
Biochemical and Physiological Effects
5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. Additionally, 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A. One direction is the further investigation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory diseases and cancer. Additionally, the use of 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A in combination with other drugs could be studied for its potential synergistic effects. Finally, the development of more efficient and cost-effective synthesis methods for 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A could increase its accessibility for research purposes.

Synthesis Methods

The synthesis of 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A involves the reaction of 3,4-difluorophenol with 2,2,2-trifluoroethylamine to form the intermediate product, which is then converted to the final product through a series of reactions. The synthesis method for 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide A has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F5N2O3/c14-9-2-1-7(3-10(9)15)22-5-8-4-11(20-23-8)12(21)19-6-13(16,17)18/h1-4H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHOYDSOTDDYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC(=NO2)C(=O)NCC(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide

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